molecular formula C9H9BrO B8652913 o-Bromocinnamylalcohol CAS No. 56984-71-5

o-Bromocinnamylalcohol

Cat. No.: B8652913
CAS No.: 56984-71-5
M. Wt: 213.07 g/mol
InChI Key: GZGNPOOSJRVAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Bromocinnamylalcohol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56984-71-5

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-(2-bromophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2

InChI Key

GZGNPOOSJRVAAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl o-bromocinnamate (66.3 g; 260 mM) was dissolved in 750 ml of anhydrous toluene under nitrogen in a three-neck round bottom flask equipped with addition funnel and condensor. A toluene solution of diisobutylaluminum hydride (520 mM; 1.53 M) was transferred via canula to the addition funnel and then added dropwise to the reaction mixture, which had been chilled to -78°. After the addition was completed the reaction was warmed to ambient temperature over a 1.5 hour period and quenched by the dropwise addition of 50 ml of water. Some cooling was required. The resulting emulsion was added to 640 ml of 2N aqueous hydrochloric acid. After partitioning, the slightly acidic (pH 5) aqueous layer was extracted twice with ether. The combined organic fractions were dried (MgSO4), filtered (fritted funnel), and evaporated to afford an oil. The oil was chromatographed in two portions on the Waters Prep 500 equipped with two cartridges eluting with a total of two gallons of 35% ethyl acetate in hexane. This produced 33.8 g (61% yield) of o-bromocinnamylalcohol. NMR (CDCl3): δ6.8-7.8 (m; 5H); 6.0-6.6 (AB; 1H); 4.2-4.4 (brd.; 2H); 2-2.6 (brs; 1H).
Quantity
66.3 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.